1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine
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Overview
Description
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorinated phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes:
Starting Materials: 5-fluoro-2-(trifluoromethyl)aniline and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products depend on the type of reaction. .
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(3-trifluoromethylphenyl)piperazine and 1-(4-trifluoromethylphenyl)piperazine.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in this compound makes it unique, as these groups can significantly alter its pharmacokinetic and pharmacodynamic properties
Properties
Molecular Formula |
C11H12F4N2 |
---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-8-1-2-9(11(13,14)15)10(7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChI Key |
SUUGIEOQIULUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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